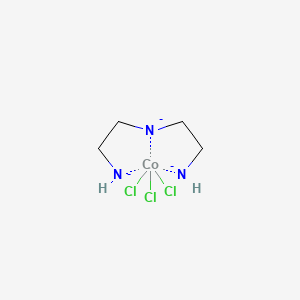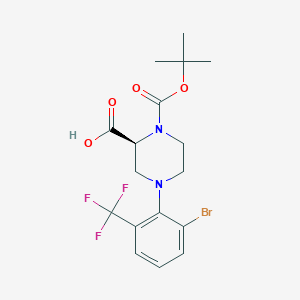
N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzotriazole moiety linked to a methacrylamide group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE typically involves the reaction of 2-(2-hydroxyphenyl)-2H-benzotriazole with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The methacrylamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted methacrylamide derivatives.
Scientific Research Applications
N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of UV-absorbing materials and coatings
Mechanism of Action
The mechanism of action of N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can interact with nucleophilic sites in biological molecules, while the methacrylamide group can undergo polymerization reactions. These interactions can lead to the formation of stable complexes and polymers with desired properties .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]ACRYLAMIDE
- N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLATE
- N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]ETHACRYLAMIDE
Uniqueness
N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE is unique due to its specific combination of a benzotriazole moiety and a methacrylamide group. This combination imparts distinct chemical reactivity and physical properties, making it suitable for a wide range of applications .
Properties
CAS No. |
36325-69-6 |
|---|---|
Molecular Formula |
C16H14N4O2 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-[2-(2-hydroxyphenyl)benzotriazol-5-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C16H14N4O2/c1-10(2)16(22)17-11-7-8-12-13(9-11)19-20(18-12)14-5-3-4-6-15(14)21/h3-9,21H,1H2,2H3,(H,17,22) |
InChI Key |
NMOXHAYRTDPINE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)
![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)

![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)
![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)

![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)





![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
